molecular formula C13H10F2O B1266172 Bis(4-fluorophenyl)methanol CAS No. 365-24-2

Bis(4-fluorophenyl)methanol

Cat. No.: B1266172
CAS No.: 365-24-2
M. Wt: 220.21 g/mol
InChI Key: WCTZPQWLFWZYJE-UHFFFAOYSA-N
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Description

4,4’-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is an organic compound with the molecular formula C₁₃H₁₀F₂O and a molecular weight of 220.2147 g/mol It is characterized by the presence of two fluorine atoms attached to the benzene rings, making it a fluorinated benzhydrol derivative

Biochemical Analysis

Biochemical Properties

4,4’-Difluorobenzhydrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors involved in numerous physiological functions. Studies have shown that derivatives of 4,4’-Difluorobenzhydrol, such as its carbamates, exhibit selective antagonistic activity towards the M1 subtype of mAChRs . This interaction is crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 4,4’-Difluorobenzhydrol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Difluorobenzhydrol carbamates have been shown to affect calcium mobilization in cells expressing the M1 subtype of mAChRs . This modulation of calcium signaling pathways can have downstream effects on various cellular processes, including neurotransmission and muscle contraction.

Molecular Mechanism

At the molecular level, 4,4’-Difluorobenzhydrol exerts its effects through specific binding interactions with biomolecules. The compound’s derivatives, such as carbamates, bind to the M1 subtype of mAChRs with high affinity, acting as antagonists . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, 4,4’-Difluorobenzhydrol may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Difluorobenzhydrol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4’-Difluorobenzhydrol and its derivatives maintain their stability under specific conditions, allowing for prolonged observation of their effects in vitro and in vivo . Long-term exposure to 4,4’-Difluorobenzhydrol may lead to sustained modulation of cellular processes, which is essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4,4’-Difluorobenzhydrol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as selective antagonism of mAChRs, without causing significant toxicity . At higher doses, 4,4’-Difluorobenzhydrol may induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of 4,4’-Difluorobenzhydrol is crucial for determining its therapeutic window and potential side effects.

Metabolic Pathways

4,4’-Difluorobenzhydrol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, 4,4’-Difluorobenzhydrol may affect metabolic flux and metabolite levels, further modulating cellular processes.

Transport and Distribution

The transport and distribution of 4,4’-Difluorobenzhydrol within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of 4,4’-Difluorobenzhydrol within different cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of 4,4’-Difluorobenzhydrol is a critical factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4,4’-Difluorobenzhydrol can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Difluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4,4’-difluorobenzophenone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding 4,4’-Difluorobenzhydrol as the primary product.

Industrial Production Methods: Industrial production of 4,4’-Difluorobenzhydrol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Difluorobenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane (DCM).

Major Products:

Comparison with Similar Compounds

4,4’-Difluorobenzhydrol can be compared with other similar compounds such as:

    Benzhydrol: Lacks the fluorine atoms, making it less hydrophobic and potentially less bioactive.

    4-Fluorobenzhydrol: Contains only one fluorine atom, which may result in different chemical and biological properties.

    4,4’-Dichlorobenzhydrol:

Uniqueness: The presence of two fluorine atoms in 4,4’-Difluorobenzhydrol enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

bis(4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZPQWLFWZYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189999
Record name 4,4'-Difluorobenzhydryl alcohol
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Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Difluorobenzhydrol
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CAS No.

365-24-2
Record name Bis(4-fluorophenyl)methanol
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Record name 4,4'-Difluorobenzhydryl alcohol
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Record name 4,4'-Difluorobenzhydryl alcohol
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Record name 4,4'-difluorobenzhydryl alcohol
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Synthesis routes and methods

Procedure details

4-Fluorobromobenzene (19.26 g) in tetrahydrofuran (280 ml) was cooled to −78° C. and n-butyllithium (2.66 M n-hexane solution; 42 ml) was added thereto dropwise over 10 minutes or more while agitating. The reaction mixture was agitated for 1 hour while keeping the temperature. Then, 4-fluorobenzaldehyde (12.42 g) was added thereto dropwise over 10 minutes or more while agitating. The reaction mixture was agitated for 2 hours while keeping the temperature. Subsequently, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was then brought to room temperature. The tetrahydrofuran was removed under reduced pressure, and the resultant residue was extracted with ethyl acetate. The organic layer washed with brine, dried with sodium sulfate, and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography to thereby obtain the subject compound (8.28 g).
Quantity
19.26 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
12.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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